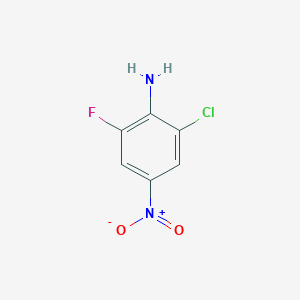

2-Chloro-6-fluoro-4-nitroaniline

描述

2-Chloro-6-fluoro-4-nitroaniline is a derivative of aniline bearing a chloride, a fluoride, and a nitro group at the 2-, 6-, and 4-positions, respectively . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .

Synthesis Analysis

The synthesis of 2-Chloro-6-fluoro-4-nitroaniline can be achieved through several solvent mixtures or by slow cooling of the melted sample . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .Molecular Structure Analysis

The molecule crystallizes in the non-centrosymmetric space group P1 with specific lattice parameters . The structure of the previously known orthorhombic polymorph is columnar, whereas the triclinic one is quasi-isotropic .Chemical Reactions Analysis

The amine group in 2-Chloro-6-fluoro-4-nitroaniline conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . The molecule also undergoes reactions involving aniline dioxygenase .安全和危害

作用机制

Target of Action

Nitroaromatic compounds like 2-chloro-6-fluoro-4-nitroaniline often interact with various enzymes and proteins within biological systems .

Mode of Action

Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

The degradation of 2-Chloro-6-fluoro-4-nitroaniline is initiated via oxidative hydroxylation, resulting in the formation of certain intermediates . Subsequent degradation occurs by dioxygenase-mediated transformations . This suggests that 2-Chloro-6-fluoro-4-nitroaniline affects the oxidative hydroxylation pathway and potentially others.

Pharmacokinetics

Nitroaromatic compounds are generally known for their reactivity and potential for bioaccumulation .

Result of Action

Nitroaromatic compounds can cause various cellular changes due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoro-4-nitroaniline. For instance, the degradation of this compound was found to increase by approximately 45% in a mixed species environment compared to individual strains . This suggests that the presence of other organisms and their metabolic activities can influence the compound’s action.

属性

IUPAC Name |

2-chloro-6-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVFEBYNQPWONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-4-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)

![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)

![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)

![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)

![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1430170.png)